BENGHE Foundational & Exploratory

Check Availability & Pricing

2-(2,5-Dichlorobenzamido)acetic acid chemical
properties

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest
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Cat. No.: B3029450

An In-Depth Technical Guide to 2-(2,5-Dichlorobenzamido)acetic acid

Abstract

This technical guide provides a comprehensive overview of the chemical and physical
properties of 2-(2,5-Dichlorobenzamido)acetic acid (CAS No: 667403-46-5), a key
intermediate in the synthesis of the antineoplastic agent Ixazomib. This document is intended
for researchers, chemists, and professionals in the field of drug development and process
chemistry. It consolidates critical data on the compound's synthesis, purification, and analytical
characterization, including detailed experimental protocols and spectroscopic data (*H NMR,
13C NMR, Mass Spectrometry). The guide emphasizes the causal relationships behind
experimental procedures and provides a framework for the reliable use of this compound in a
research and development setting.

Introduction and Strategic Importance

2-(2,5-Dichlorobenzamido)acetic acid, also known as N-(2,5-dichlorobenzoyl)glycine, is a
specialized amino acid derivative. While not a therapeutic agent itself, it holds significant
strategic importance in pharmaceutical manufacturing as the penultimate precursor to
Ixazomib.[1] Ixazomib is a second-generation, reversible proteasome inhibitor approved for the
treatment of multiple myeloma.[2] The synthesis of Ixazomib involves the critical amide bond
formation between 2-(2,5-Dichlorobenzamido)acetic acid and an (R)-leucine boronic acid
derivative.[3] Therefore, ensuring the purity, identity, and quality of this intermediate is
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paramount for the successful and efficient synthesis of the final active pharmaceutical
ingredient (API). This guide provides the foundational chemical knowledge required for its
effective handling, analysis, and application.

Compound Identification and Chemical Structure

The fundamental identity of a chemical compound is established by a consistent set of
identifiers and its unambiguous structure.

Caption: 2D Structure of 2-(2,5-Dichlorobenzamido)acetic acid

Table 1. Compound Identification

Identifier Value Source(s)
2-[(2,5-
IUPAC Name dichlorobenzoyl)amino]acetic [4]
acid
CAS Number 667403-46-5 [2][5]
Molecular Formula CoH7CI2NOs [5]1[6]
Molecular Weight 248.06 g/mol [5]
N-(2,5-
Synonyms Dichlorobenzoyl)glycine, A7)

Ixazomib Impurity 8/9,
Ixazomib Metabolite M12

C1=CC(=C(C=C1CI)C(=0)NC
SMILES [4]
C(=0)0)Cl

HKUAUZSWGMQPOK-
InChliKey [4]
UHFFFAOYSA-N

Synthesis and Manufacturing Protocol

The most direct and widely cited synthesis of this compound is a variation of the Schotten-
Baumann reaction. This involves the acylation of the amino group of glycine with 2,5-
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dichlorobenzoyl chloride under basic aqueous conditions. The use of a biphasic system
(THF/water) and careful pH control is critical for maximizing yield and minimizing the hydrolysis
of the acid chloride starting material.

Underlying Rationale (Expertise & Trustworthiness)

o Choice of Base (NaOH): Sodium hydroxide serves two purposes: it deprotonates the glycine,
making the amino group a more potent nucleophile, and it neutralizes the HCI byproduct
generated during the reaction, driving the equilibrium towards the product.

e pH Control: Maintaining a high pH (e.g., pH 11) is crucial.[2] If the pH drops too low, the
glycine amino group becomes protonated and non-nucleophilic. Conversely, excessively high
concentrations of hydroxide can accelerate the competing hydrolysis of the 2,5-
dichlorobenzoyl chloride.

o Temperature Control: The reaction is exothermic. Maintaining a low temperature (0-5 °C)
minimizes side reactions, including the hydrolysis of the acid chloride, and improves the
selectivity of the acylation reaction.[2]

 Purification (Recrystallization): The product precipitates upon acidification. Recrystallization
from water is an effective and economical method for purification, leveraging the compound's
lower solubility in cold water compared to impurities.[2]
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Caption: Synthesis and Purification Workflow

© 2025 BenchChem. All rights reserved. 4/12 Tech Support


https://www.benchchem.com/product/b3029450?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3029450?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Detailed Experimental Protocol

The following protocol is adapted from patent literature and represents a robust method for
laboratory-scale synthesis.[2]

o Preparation: In a jacketed reaction vessel, dissolve glycine (21.5 g, 286 mmol) in water (437
mL). Add 2.0 M NaOH solution (130 mL) and cool the mixture to 0 °C with vigorous stirring.

o Acylation: Separately, prepare a solution of 2,5-dichlorobenzoyl chloride (50.0 g, 239 mmol)
in tetrahydrofuran (THF, 75 mL).

o Controlled Addition: Add the 2,5-dichlorobenzoyl chloride solution dropwise to the glycine
solution over approximately 45-60 minutes. Critically, maintain the internal temperature at 0 £
10 °C throughout the addition.

e pH Maintenance: During the addition, continuously monitor the pH. Maintain the pH at 11.0 +
0.2 by the concurrent dropwise addition of a 2.0 M NaOH solution using a pH controller or
manual titration.

o Reaction Completion: After the addition is complete, continue stirring the mixture at 0 £ 10 °C
for an additional 2 hours, ensuring the pH remains stable at 11.0.

» Precipitation: Acidify the reaction mixture by slowly adding 2.0 M HCI solution until the pH is
below 2. Control the temperature to below 5 °C during acidification to ensure complete
precipitation. A thick white precipitate will form.

« |solation: Collect the crude product by vacuum filtration, washing the filter cake with cold
deionized water.

 Purification: Transfer the crude solid to a suitable flask and recrystallize from hot water to
yield N-(2,5-dichlorobenzoyl)glycine as a white crystalline solid.

e Drying: Dry the purified solid under vacuum at 50-60 °C to a constant weight. (Typical yield:
~52%).[2]

Physicochemical Properties
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The physical properties of the compound are essential for handling, formulation, and process

design.

Table 2: Physicochemical Data

Property Value Notes / Source

Appearance White crystalline solid [2]
Experimentally determined.[2]
Note: Some commercial
suppliers report lower ranges

Melting Point 173.3°C PP P ) J
(120-125 °C), which may
indicate polymorphism or
impurities.[3]

Boiling Point 420.6 £ 45.0 °C at 760 mmHg Predicted value.[5]

Density 1.5+ 0.1 g/cm3 Predicted value.[5]
Expected behavior based on
structure. The carboxylic acid

) ] and amide groups suggest
N Insoluble in water. Soluble in o )
Solubility solubility in solvents like

polar organic solvents.

DMSO, DMF, and alcohols,
while the dichlorophenyl ring

limits aqueous solubility.[7]

Topological Polar Surface Area
(TPSA)

66.40 Az

Calculated.[5]

LogP

1.26

Calculated.[5]

Spectroscopic and Analytical Data

Unambiguous structural confirmation is achieved through a combination of spectroscopic

methods. The data presented here are based on experimental findings.[2]

'H NMR Spectroscopy
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e Solvent: DMSO-ds
o Reference: Tetramethylsilane (TMS)

« Interpretation: The spectrum clearly shows all expected protons. The carboxylic acid proton
is a broad singlet at a very high chemical shift. The amide proton appears as a triplet due to
coupling with the adjacent CHz group. The three aromatic protons appear in their expected
region, and the glycine CHz protons are a doublet, also due to coupling with the amide N-H.

Table 3: *H NMR Peak Assignments (300 MHz, DMSO-ds)

. . Coupling
Chemical Shift Lo . .
Multiplicity Constant (J, Integration Assignment
(5, ppm)
Hz)

-COOH
12.72 bs - 1H (Carboxylic acid

proton)

-NH- (Amide
8.89 t 6.0 1H

proton)

Ar-H (Aromatic
7.54 m - 2H

protons)

Ar-H (Aromatic
7.48 m - 1H

proton)

-CH:- (Glycine a-
3.93 d 6.0 2H

protons)

13C NMR Spectroscopy

¢ Solvent: DMSO-ds

 Interpretation: The spectrum displays eight distinct carbon signals, consistent with the
molecular structure. The two carbonyl carbons (amide and carboxylic acid) are clearly visible
in the downfield region (>165 ppm). The six aromatic carbons are resolved, and the glycine
a-carbon appears around 41.6 ppm.
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Table 4: 13C NMR Peak Assignments (75 MHz, DMSO-ds)

Chemical Shift (6, ppm) Assignment

171.4 -COOH (Carboxylic acid carbonyl)
165.9 -C(=O)NH- (Amide carbonyl)
138.2 Ar-C (Quaternary)

132.2 Ar-C (Quaternary)

131.4 Ar-CH

129.6 Ar-CH

129.3 Ar-CH

41.6 -CHz- (Glycine a-carbon)

Mass Spectrometry

Mass spectrometry confirms the molecular weight and elemental composition. The presence of
two chlorine atoms gives a highly characteristic isotopic pattern (M, M+2, M+4) with an
approximate intensity ratio of 9:6:1, which is a definitive analytical signature.

Table 5: High-Resolution Mass Spectrometry (HRMS) Data

lon Calculated m/z Measured m/z
[M+H]* 248.0 248.0
[M+Na]* 270.0 270.2

Infrared (IR) Spectroscopy

While experimental spectra are not readily available in the literature, the expected
characteristic absorption bands can be predicted based on the functional groups present. This
serves as a guideline for quality control via IR.

Table 6: Predicted IR Absorption Bands
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Wavenumber Range (cm~*) Vibration Type Functional Group
3300 - 2500 (broad) O-H stretch Carboxylic Acid
~3300 N-H stretch Amide (Amide II)
~1710 C=0 stretch Carboxylic Acid
~1650 C=0 stretch Amide (Amide I)
~1550 N-H bend Amide (Amide II)
800 - 600 C-Cl stretch Aryl Halide

Application in Drug Development: The Path to

Ixazomib

The sole high-value application of this compound is its role as the key building block for

Ixazomib. The carboxylic acid moiety is activated and then coupled with the free amine of

(R)-1-(boronic acid
precursor.

pinacol ester)-leucine to form the final peptide bond, yielding the Ixazomib

2-(2,5-Dichlorobenzamido)acetic acid

(R)-Leucine Boronic Acid
Pinacol Ester

Peptide Coupling Agents
(e.g., TBTU or EDCI/HOBY)

Ixazomib Precursor
(Boronic Ester)

Click to download full resolution via product page
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Caption: Final coupling step in Ixazomib synthesis.

The choice of coupling reagents like TBTU or EDCI/HOBL is critical to facilitate the amide bond
formation efficiently and without racemization of the chiral center in the leucine fragment.[2]

Handling, Storage, and Safety

o Handling: As with all laboratory chemicals, use appropriate Personal Protective Equipment
(PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or
chemical fume hood. Avoid generating dust.

o Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability,
storage at reduced temperatures (-4°C to -20°C) is recommended.[8]

o Safety: The compound is an organic acid and contains a dichlorinated aromatic ring. It
should be treated as potentially irritating to the eyes, skin, and respiratory system. Refer to
the supplier's Safety Data Sheet (SDS) for complete hazard information.

Conclusion

2-(2,5-Dichlorobenzamido)acetic acid is a well-characterized compound whose chemical
properties are defined by its dichlorobenzoyl and glycine moieties. Its synthesis is
straightforward, and its structure can be unequivocally confirmed by standard analytical
techniques, particularly NMR and Mass Spectrometry. The detailed data and protocols
provided in this guide offer a reliable foundation for its use in the synthesis of Ixazomib,
enabling researchers and process chemists to proceed with a high degree of confidence in the
quality and identity of this critical pharmaceutical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0795560.htm
https://www.afinechem.com/cas-no880468-89-3-pharmaceutical-intermediates-product/
https://www.afinechem.com/cas-no880468-89-3-pharmaceutical-intermediates-product/
https://www.pharmacompass.com/chemistry-chemical-name/n-2-5-dichlorobenzoyl-glycine
https://www.pharmacompass.com/chemistry-chemical-name/n-2-5-dichlorobenzoyl-glycine
https://www.chemsrc.com/en/cas/667403-46-5_1030460.html
https://pubchem.ncbi.nlm.nih.gov/compound/N-_2_5-Dichlorobenzoyl_glycine
https://pubchem.ncbi.nlm.nih.gov/compound/N-_2_5-Dichlorobenzoyl_glycine
https://cymitquimica.com/cas/667403-46-5/
http://www.bio-fount.com/cn/goods2/156180_5.html
http://www.bio-fount.com/cn/goods2/156180_5.html
https://www.benchchem.com/product/b3029450#2-2-5-dichlorobenzamido-acetic-acid-chemical-properties
https://www.benchchem.com/product/b3029450#2-2-5-dichlorobenzamido-acetic-acid-chemical-properties
https://www.benchchem.com/product/b3029450#2-2-5-dichlorobenzamido-acetic-acid-chemical-properties
https://www.benchchem.com/product/b3029450#2-2-5-dichlorobenzamido-acetic-acid-chemical-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3029450?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3029450?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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